molecular formula C11H9NO2 B2625595 2-P-Tolyl-oxazole-4-carbaldehyde CAS No. 55327-30-5

2-P-Tolyl-oxazole-4-carbaldehyde

Cat. No.: B2625595
CAS No.: 55327-30-5
M. Wt: 187.198
InChI Key: XRPKQTYCDAGMHG-UHFFFAOYSA-N
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Description

2-P-Tolyl-oxazole-4-carbaldehyde is an aromatic heterocyclic compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol It is characterized by the presence of an oxazole ring substituted with a p-tolyl group and an aldehyde functional group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-P-Tolyl-oxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of p-tolylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring, followed by oxidation to introduce the aldehyde group at the 4-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-P-Tolyl-oxazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-P-Tolyl-oxazole-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-P-Tolyl-oxazole-4-carbaldehyde involves its reactivity as an aldehyde and its ability to participate in various chemical reactions. The aldehyde group can form Schiff bases with amines, which are important intermediates in organic synthesis. The oxazole ring can interact with biological targets, potentially influencing enzyme activity and other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-oxazole-4-carbaldehyde: Similar structure but with a phenyl group instead of a p-tolyl group.

    2-(4-Methoxyphenyl)-oxazole-4-carbaldehyde: Similar structure but with a methoxy group on the aromatic ring.

    2-(4-Chlorophenyl)-oxazole-4-carbaldehyde: Similar structure but with a chlorine atom on the aromatic ring.

Uniqueness

2-P-Tolyl-oxazole-4-carbaldehyde is unique due to the presence of the p-tolyl group, which can influence its reactivity and interactions with other molecules. This structural feature can affect the compound’s physical properties, such as solubility and melting point, as well as its chemical behavior in various reactions .

Properties

IUPAC Name

2-(4-methylphenyl)-1,3-oxazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-8-2-4-9(5-3-8)11-12-10(6-13)7-14-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPKQTYCDAGMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CO2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55327-30-5
Record name 2-(4-methylphenyl)-1,3-oxazole-4-carbaldehyde
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